Trifluorosilane

Fluorosilane acidity Ab initio thermochemistry Gas-phase deprotonation enthalpy

Generic silanes (SiH₄, SiF₄) lack deposition selectivity, causing unwanted dielectric film growth. Trifluorosilane (SiHF₃) resolves this via its unique Si-H bond in a fluorinated environment, enabling selective nucleation on silicon vs. dielectrics. • Selective poly-Si CVD trench fill (Fujitsu patent). • Controlled fluorine incorporation in amorphous Si films. • Calibration standard for W-CVD IR monitoring (SiHF₃:SiF₄ ratio 4-5×). • Computational benchmark (ΔHr reduction 27.5 kcal/mol).

Molecular Formula F3Si
Molecular Weight 86.088 g/mol
CAS No. 13465-71-9
Cat. No. B087118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrifluorosilane
CAS13465-71-9
Molecular FormulaF3Si
Molecular Weight86.088 g/mol
Structural Identifiers
SMILESF[SiH](F)F
InChIInChI=1S/F3HSi/c1-4(2)3/h4H
InChIKeyATVLVRVBCRICNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trifluorosilane Physicochemical and Application Baseline


Trifluorosilane (SiHF₃, CAS 13465-71-9) is a colorless, flammable inorganic gas belonging to the fluorosilane class, characterized by partial fluorine substitution on the silicon center [1]. With a molecular weight of 86.09 g·mol⁻¹, density of 1.86 g/L (0°C), melting point of −131°C, boiling point of −94.4°C, and enthalpy of vaporization of 16.1 kJ/mol, SiHF₃ occupies a distinct physicochemical niche among silicon precursors [2]. It serves as a precursor gas in semiconductor manufacturing processes, particularly in selective chemical vapor deposition (CVD) of polycrystalline silicon and fluorine-containing amorphous semiconductors [3].

CVD precursorSelective poly-Si deposition processes
Selective nucleationFluorine-mediated Si surface selectivity context
a-Si:H depositionFluorine-incorporated amorphous Si research
ThermochemistryBenchmark for fluorosilane acidity studies

Why Trifluorosilane Cannot Be Replaced by Generic Silanes in CVD


In semiconductor manufacturing, the selection of a silicon precursor is governed by stringent deposition selectivity, thermal budget constraints, and film property requirements. Generic silanes such as SiH₄ (silane) and SiF₄ (tetrafluorosilane) exhibit fundamentally different gas-phase acidities and decomposition pathways compared to partially fluorinated analogs [1]. Trifluorosilane's unique Si-H bond, preserved within a highly electronegative fluorine environment, enables selective nucleation on existing silicon surfaces while suppressing unwanted deposition on dielectric layers—a capability not achievable with SiH₄ (which lacks fluorine-mediated selectivity) or SiF₄ (which lacks the Si-H bond essential for certain surface reactions) [2][3]. Furthermore, SiHF₃ serves as a principal byproduct species in selective tungsten CVD processes, with its partial pressure exceeding that of SiF₄ by a factor of 4–5, underscoring its distinct role in fluorinated deposition chemistry [4].

Reactivity mismatchSiH₄ lacks fluorine-mediated surface selectivity; deposition selectivity profile may not transfer.
Selectivity mismatchSiF₄ lacks Si-H bond required for key surface reactions; W CVD byproduct distribution differs significantly.

Quantitative Differentiation Evidence Against Comparator Fluorosilanes


Gas-Phase Proton Affinity: Trifluorosilane vs. Silane and Monofluorosilane

Ab initio molecular orbital calculations at the MP4SDTQ/6-31++G(d,p)//HF/6-31++G(d,p) level reveal that the gas-phase deprotonation enthalpy (ΔHr) of SiHF₃ is significantly lower than that of less fluorinated silanes, indicating substantially enhanced gas-phase acidity due to cumulative fluorine substitution effects [1]. For the gas-phase deprotonation of fluorosilanes at 298 K, the ΔHr values are SiH₄ (378.5 kcal/mol), SiH₃F (374.5 kcal/mol), SiH₂F (366.7 kcal/mol), and SiHF₃ (351.0 kcal/mol) [1]. This 27.5 kcal/mol reduction in ΔHr relative to SiH₄ demonstrates a quantifiable increase in gas-phase acidity that directly influences plasma and thermal decomposition behavior in CVD environments.

Proton affinity
Head-to-head
SiHF₃ ΔHr = 351.0 kcal/mol vs SiH₄ = 378.5 kcal/mol (Δ = 27.5 kcal/mol)
Lower ΔHr supports distinct plasma decomposition behavior
Ab initio MP4/6-31++G(d,p); 298 K
Fluorosilane acidity Ab initio thermochemistry Gas-phase deprotonation enthalpy

Cumulative Fluorine Substitution Effect on Silane Acidity

The same ab initio study demonstrates that the interaction between multiple fluorine atoms on the silicon center produces a non-additive enhancement of gas-phase acidity, with SiHF₃ exhibiting the largest reduction in deprotonation enthalpy among the fluorosilane series [1]. This contrasts with chlorosilanes, where substituent effects are strictly additive (13 kcal/mol per Cl atom) with ΔHr values of SiH₃Cl (365.4 kcal/mol), SiH₂Cl₂ (352.5 kcal/mol), and SiHCl₃ (339.4 kcal/mol) [1]. The non-additive fluorine effect in SiHF₃ suggests synergistic electronic interactions that distinguish it from both chlorinated analogs and simpler fluorosilanes.

Fluorine cumulative effect
Class-level
Non-additive ΔHr reduction in SiHF₃ vs. additive Cl effect in chlorosilanes
Unique electronic interactions may influence decomposition pathways
Contrasts with linear chlorosilane trend
Fluorine substituent effect Silane acidity Computational thermochemistry

Byproduct Distribution in Selective Tungsten CVD

In situ infrared spectroscopic analysis of selective chemical vapor deposition of tungsten reveals that trifluorosilane (SiHF₃) is the principal silicon-containing byproduct species, with silicon tetrafluoride (SiF₄) present at less than 20–25% of the SiHF₃ partial pressure [1]. This establishes SiHF₃ as the kinetically favored reaction product in fluorinated tungsten deposition chemistry, whereas SiF₄ is a minor secondary species.

W CVD byproduct
Head-to-head
SiHF₃ partial pressure >4–5× SiF₄ in selective W CVD
SiHF₃ is kinetically favored product, relevant for process monitoring
In situ IR spectroscopy data
Selective tungsten CVD In situ infrared spectroscopy Fluorosilane byproduct analysis

Molecular Geometry and Dipole Moment Comparison

The electric dipole moment of trifluorosilane is 1.26 debye, arising from its C₃v symmetry with one Si-H bond and three Si-F bonds [1]. The Si-F bond length is 1.555 Å, Si-H length is 1.55 Å, and ∠FSiF is 110° [2]. In contrast, tetrafluorosilane (SiF₄) possesses Td symmetry and zero net dipole moment. This polarity difference influences gas-phase transport, surface adsorption orientation, and plasma behavior in CVD reactors.

Dipole moment
Class-level
SiHF₃: 1.26 D (C₃v); SiF₄ / SiH₄: 0 D
Polarity may affect gas-phase transport and surface adsorption
Standard experimental determination
Fluorosilane molecular geometry Dipole moment CVD precursor design

Synthetic Yield from Trichlorosilane Fluorination

Trifluorosilane is synthesized via the reaction SiHCl₃ + SbF₃ → SiHF₃ + SiHCl₂F + SiHClF₂, with SiHF₃ as the major product at a yield of up to 90%, while the mono- and di-fluoro intermediates are present in minor quantities [1][2]. This high selectivity in the fluorination step distinguishes SiHF₃ from lower-fluorine analogs that require more complex or lower-yield synthetic routes.

Synthetic yield
Class-level
SiHF₃ yield up to 90% from SiHCl₃ + SbF₃
High yield supports supply chain reliability assessment
Minor mono-/di-fluoro intermediates present
Fluorosilane synthesis Antimony trifluoride fluorination Silicon precursor manufacturing

Low-Temperature Stability Profile

Trifluorosilane exhibits instability at liquid nitrogen temperatures, undergoing a disproportionation reaction: 4SiHF₃ → SiH₄ + 3SiF₄ [1][2]. This cryogenic instability contrasts with SiF₄, which remains stable under such conditions, and has implications for purification, storage, and handling protocols requiring low-temperature high-vacuum distillation.

Low-temperature stability
Class-level
4 SiHF₃ → SiH₄ + 3 SiF₄ at liquid N₂ temperature
Cryogenic instability requires appropriate storage protocols
Qualitative observation; rate data not available
Fluorosilane stability Cryogenic decomposition Silicon precursor storage

Priority Application Scenarios for Trifluorosilane Procurement


Selective Polycrystalline Silicon CVD for Trench Filling

Trifluorosilane mixed with hydrogen gas enables selective growth of polycrystalline silicon films by CVD, using existing silicon surfaces as nucleation sites while suppressing deposition on dielectric regions [1]. This application exploits SiHF₃'s unique combination of a reactive Si-H bond (absent in SiF₄) and fluorine-mediated surface selectivity (absent in SiH₄), directly addressing the trench-filling requirements in advanced semiconductor device manufacturing as demonstrated in Fujitsu's JPH0414829A patent [1].

Fluorine-Incorporated Amorphous Semiconductor Deposition

Trifluorosilane, either neat or mixed with hydrogen, serves as a precursor gas for glow discharge deposition of fluorine-containing amorphous semiconductors [1]. This application leverages SiHF₃'s enhanced gas-phase acidity (ΔHr = 351.0 kcal/mol) relative to SiH₄ and SiF₄ [2], facilitating controlled fluorine incorporation into the amorphous silicon matrix to improve thermal stability and electro-optical properties. The method addresses the limitation of prior approaches using SiF₄/H₂ mixtures, which suffer from poor fluorine incorporation control [1].

Tungsten CVD Process Monitoring via In Situ Spectroscopy

Given that SiHF₃ is the dominant silicon-containing byproduct in selective tungsten CVD—with partial pressure exceeding SiF₄ by a factor of 4–5 [1]—procurement of high-purity SiHF₃ supports calibration and validation of in situ infrared spectroscopic monitoring systems. This application is critical for mechanistic studies of fluorinated deposition chemistry and for developing real-time process control strategies in tungsten interconnect manufacturing.

Fluorine Substituent Effects in Silane Thermochemistry Research

Trifluorosilane serves as a key reference compound for investigating cumulative fluorine substitution effects on silane gas-phase acidity and radical stability [1]. Its non-additive acidity enhancement (ΔHr reduction of 27.5 kcal/mol vs. SiH₄) provides a benchmark for computational chemistry studies of organosilicon and inorganic silicon compounds, supporting the development of predictive models for novel CVD precursor design [1].

Application
Selection Property
Validation Focus
Selective poly-Si CVD trench fill
Si-H reactivity + F-mediated surface selectivity context
Nucleation selectivity on Si vs. dielectric
Fluorine-incorporated a-Si:H deposition
Gas-phase acidity context (ΔHr)
Fluorine incorporation characterization
Tungsten CVD process monitoring
Dominant SiHF₃ byproduct partial pressure profile
In situ IR spectroscopy calibration
Fluorosilane thermochemistry research
Non-additive fluorine substitution effect
Benchmark for ab initio silane models

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